molecular formula C14H15N3O B12489670 N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine

N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine

Cat. No.: B12489670
M. Wt: 241.29 g/mol
InChI Key: KGYCIJYDHQIDFG-UHFFFAOYSA-N
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Description

N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE is a compound that features a pyrimidine moiety linked to a phenyl group, which is further connected to a cyclopropanamine group

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C14H15N3O/c1-3-11(10-17-12-5-6-12)9-13(4-1)18-14-15-7-2-8-16-14/h1-4,7-9,12,17H,5-6,10H2

InChI Key

KGYCIJYDHQIDFG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE typically involves the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Attachment of the Phenyl Group: The pyrimidine moiety is then linked to a phenyl group through an etherification reaction using suitable reagents like alkyl halides.

    Introduction of the Cyclopropanamine Group:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-{[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL}CYCLOPROPANAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine moiety with a cyclopropanamine group sets it apart from other similar compounds, making it a valuable compound for various applications.

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